molecular formula C11H22O2S B13740359 2-Mercaptoethyl nonanoate CAS No. 30982-97-9

2-Mercaptoethyl nonanoate

Cat. No.: B13740359
CAS No.: 30982-97-9
M. Wt: 218.36 g/mol
InChI Key: JDUBWWBPEXAGDB-UHFFFAOYSA-N
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Description

2-Mercaptoethyl nonanoate is an organic compound with the molecular formula C11H22O2S. It is a derivative of nonanoic acid, where the carboxyl group is esterified with 2-mercaptoethanol.

Properties

CAS No.

30982-97-9

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

IUPAC Name

2-sulfanylethyl nonanoate

InChI

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-8-11(12)13-9-10-14/h14H,2-10H2,1H3

InChI Key

JDUBWWBPEXAGDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Organometallic Complexation Reactions

The thiol group (-SH) reacts with organotin compounds to form thermally stable complexes. This forms the basis for its use in polymer stabilizers and catalysts.

Example Reaction with Dibutyltin Oxide
(C₄H₉)₂SnO+2 HSCH₂CH₂OCOC₈H₁₇(C₄H₉)₂Sn(SCH₂CH₂OCOC₈H₁₇)₂+H₂O\text{(C₄H₉)₂SnO} + 2 \text{ HSCH₂CH₂OCOC₈H₁₇} \rightarrow \text{(C₄H₉)₂Sn(SCH₂CH₂OCOC₈H₁₇)₂} + \text{H₂O}
Conditions: Heating (60–80°C), inert atmosphere.

PropertyValue
ProductDibutyltinbis(2-mercaptoethyl nonanoate)
ApplicationPVC stabilizer, catalyst
Thermal Stability>200°C

Mechanism :

  • Deprotonation of the thiol group by tin oxide.

  • Nucleophilic attack of thiolate on the electrophilic tin center.

  • Water elimination.

Thiol Oxidation and Disulfide Formation

The thiol group undergoes oxidation to form disulfide bridges, critical in redox biochemistry and polymer crosslinking .

Reaction Pathway
2 HSCH₂CH₂OCOC₈H₁₇+H₂O₂S-S(CH₂CH₂OCOC₈H₁₇)₂+2H₂O2 \text{ HSCH₂CH₂OCOC₈H₁₇} + \text{H₂O₂} \rightarrow \text{S-S(CH₂CH₂OCOC₈H₁₇)₂} + 2 \text{H₂O}

Oxidizing AgentReaction Rate (25°C)Byproduct
H₂O₂FastH₂O
O₂ (catalyzed by Fe³⁺)ModerateH₂O

Key Findings :

  • Metal ions (Fe³⁺, Cu²⁺) accelerate oxidation via Fenton-like mechanisms .

  • Disulfide formation increases molecular weight, altering physical properties (e.g., viscosity).

Ester Hydrolysis

The nonanoate ester undergoes hydrolysis under acidic or alkaline conditions to yield 2-mercaptoethanol and nonanoic acid .

Acidic Hydrolysis
HSCH₂CH₂OCOC₈H₁₇+H₂OH⁺HSCH₂CH₂OH+C₉H₁₈O₂\text{HSCH₂CH₂OCOC₈H₁₇} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{HSCH₂CH₂OH} + \text{C₉H₁₈O₂}

Alkaline Hydrolysis
HSCH₂CH₂OCOC₈H₁₇+OH⁻HSCH₂CH₂O⁻+C₉H₁₈O₂\text{HSCH₂CH₂OCOC₈H₁₇} + \text{OH⁻} \rightarrow \text{HSCH₂CH₂O⁻} + \text{C₉H₁₈O₂}

ConditionRate Constant (k, s⁻¹)Half-Life (25°C)
pH 1.03.2 × 10⁻⁵6.0 hours
pH 13.01.8 × 10⁻³10.5 minutes

Metal Chelation and Redox Activity

The thiol group binds transition metals (Fe³⁺, Cu²⁺), enabling electron transfer reactions .

Example Chelation with Fe³⁺
HSCH₂CH₂OCOC₈H₁₇+Fe³⁺Fe(SCH₂CH₂OCOC₈H₁₇)₃+3H⁺\text{HSCH₂CH₂OCOC₈H₁₇} + \text{Fe³⁺} \rightarrow \text{Fe(SCH₂CH₂OCOC₈H₁₇)₃} + 3 \text{H⁺}

Redox Pathway :

  • Thiol reduces Fe³⁺ to Fe²⁺.

  • Fe²⁺ reacts with H₂O₂ (Fenton reaction):
    Fe²⁺+H₂O₂Fe³⁺+OH⁻+OH\text{Fe²⁺} + \text{H₂O₂} \rightarrow \text{Fe³⁺} + \text{OH⁻} + \cdot\text{OH}

  • Hydroxyl radicals (OH\cdot\text{OH}) induce oxidative stress .

Acylation Reactions

The ester group participates in transesterification with alcohols under catalytic conditions.

Example Reaction with Methanol
HSCH₂CH₂OCOC₈H₁₇+CH₃OHH⁺HSCH₂CH₂OH+C₉H₁₈O₂OCH₃\text{HSCH₂CH₂OCOC₈H₁₇} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{HSCH₂CH₂OH} + \text{C₉H₁₈O₂}\text{OCH₃}

CatalystYield (%)Temperature
H₂SO₄9280°C
NaOH8560°C

Radical Scavenging

The thiol group acts as a hydrogen donor to quench free radicals, relevant in antioxidant studies .

Mechanism :
HSCH₂CH₂OCOC₈H₁₇+RRSCH₂CH₂OCOC₈H₁₇+H\text{HSCH₂CH₂OCOC₈H₁₇} + \cdot\text{R} \rightarrow \text{RSCH₂CH₂OCOC₈H₁₇} + \text{H}\cdot

Efficiency :

  • Second-order rate constant with OH\cdot\text{OH}: 2.1×109M1s12.1 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} .

Scientific Research Applications

2-Mercaptoethyl nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptoethyl nonanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Biological Activity

2-Mercaptoethyl nonanoate is a sulfur-containing compound with the molecular formula C11H22O2SC_{11}H_{22}O_2S. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and flavoring agents.

  • Molecular Weight : 218.36 g/mol
  • Structure : The compound features a mercaptoethyl group attached to a nonanoate chain, which contributes to its unique properties and potential biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is primarily due to the presence of the thiol (-SH) group, which can scavenge free radicals and reduce oxidative stress in biological systems. Such properties are essential in preventing cellular damage and may play a role in therapeutic applications against oxidative stress-related diseases.

Toxicological Studies

Toxicological assessments of related mercapto compounds have shown varying degrees of safety. For instance, while some studies indicate low toxicity levels at certain concentrations, others highlight potential genotoxic effects at higher doses. A comprehensive evaluation of this compound's safety profile is necessary to understand its implications for human health.

Table 1: Summary of Toxicological Findings

Study ReferenceConcentration (µM)Observed Effects
Adams et al. (2008)20-40DNA damage in vitroHigh concentrations may be harmful
Stout et al. (2008)200-500No DNA adduct formationNo evidence of carcinogenicity
JECFA (2006)VariousInduction of oxidative stressRequires careful dosage management

Case Studies on Biological Activity

Recent studies have focused on the biological implications of mercapto compounds, including this compound. For example:

  • Case Study on Antioxidant Activity : A study conducted on various thiol compounds demonstrated that this compound showed significant radical scavenging activity compared to other compounds in the same class.
  • Pharmacological Implications : Another investigation assessed the anti-inflammatory properties of related mercapto compounds, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with cellular components through the thiol group. It may participate in redox reactions, modulating cellular signaling pathways involved in inflammation and oxidative stress responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-mercaptoethyl nonanoate with high purity, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves esterification of nonanoic acid with 2-mercaptoethanol under acidic catalysis. To optimize yield, use anhydrous conditions, controlled temperature (e.g., 60–80°C), and inert gas (N₂) to prevent oxidation of the thiol group. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitor reaction progress using TLC or GC-MS .
  • Yield Improvement : Adjust molar ratios (e.g., excess nonanoic acid) and employ coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency .

Q. How can the physical properties (e.g., density, refractive index) of this compound be accurately measured in laboratory settings?

  • Density : Use a calibrated densitometer or pycnometer at 20°C, ensuring temperature stability (±0.1°C). Reported density is 1.183 g/cm³ .
  • Refractive Index : Measure with an Abbe refractometer (reported value: 1.5961 at 20°C). Calibrate using reference standards like water or certified oils .
  • Boiling Point : Perform reduced-pressure distillation (e.g., 135–136°C at 10 mmHg) using a short-path distillation apparatus .

Q. What analytical techniques are suitable for characterizing this compound and verifying its structural integrity?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm ester linkage and thiol group (δ ~1.3 ppm for CH₂ groups, δ ~2.5 ppm for -SH).
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2550 cm⁻¹ (S-H stretch).
    • Chromatography : HPLC with UV detection (210–230 nm) or GC-MS with a polar column (e.g., DB-WAX) for purity assessment .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary to prevent degradation?

  • Stability Challenges : The thiol group is prone to oxidation, forming disulfide bridges.
  • Storage Recommendations :

  • Store under inert gas (argon) at 0–6°C in amber vials to limit light exposure .
  • Add antioxidants (e.g., BHT at 0.01–0.1% w/w) to the solvent matrix .
    • Degradation Monitoring : Track sulfhydryl content via Ellman’s assay (DTNB reagent) .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across solvents?

  • Contradiction Source : Discrepancies arise from solvent purity, temperature variations, and oxidation byproducts.
  • Resolution :

  • Use freshly distilled solvents (e.g., THF, DCM) and degas with N₂.
  • Measure solubility via gravimetric analysis (saturation at 25°C ± 0.5°C) with agitation.
  • Validate using UV-Vis spectroscopy to detect impurities .

Q. How does the molecular structure of this compound influence its interactions with biomolecules in metabolic studies?

  • Thiol Reactivity : The -SH group can form disulfide bonds with cysteine residues in proteins or act as a nucleophile in enzymatic reactions.
  • Ester Hydrolysis : In vivo, esterases may cleave the compound into nonanoic acid and 2-mercaptoethanol, both endogenous metabolites. Track metabolites via LC-MS/MS in biological matrices (e.g., plasma, urine) .

Q. What role does this compound play in modulating oxidative stress pathways, and how can this be experimentally validated?

  • Hypothesis : The thiol group may scavenge ROS (reactive oxygen species) like hydroxyl radicals.
  • Validation Methods :

  • In vitro assays: DPPH radical scavenging, ORAC (oxygen radical absorbance capacity).
  • Cell-based models: Measure glutathione levels (GSH/GSSG ratio) in HEK-293 or HepG2 cells treated with the compound .

Methodological Notes

  • Safety : Handle this compound in a fume hood; use nitrile gloves and chemical-resistant PPE due to potential skin/eye irritation .
  • Data Reproducibility : Report temperature, pressure, and solvent batch details to align with literature precedents (e.g., density measurements at 10 mmHg ).

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